molecular formula C17H16O B14676909 (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol CAS No. 27995-73-9

(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol

Cat. No.: B14676909
CAS No.: 27995-73-9
M. Wt: 236.31 g/mol
InChI Key: PPTPDVUKNXBQME-WBVHZDCISA-N
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Description

(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring substituted with two phenyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetylene with cyclopentadiene in the presence of a catalyst, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a model system to study the interactions of cyclopentene derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol apart from these similar compounds is the presence of the hydroxyl group and the specific arrangement of the phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

27995-73-9

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

(1S,4S)-3,4-diphenylcyclopent-2-en-1-ol

InChI

InChI=1S/C17H16O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-11,15,17-18H,12H2/t15-,17+/m1/s1

InChI Key

PPTPDVUKNXBQME-WBVHZDCISA-N

Isomeric SMILES

C1[C@@H](C=C([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

C1C(C=C(C1C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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